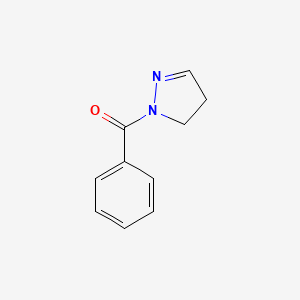
(4,5-Dihydro-1H-pyrazol-1-yl)(phenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4,5-Dihydro-1H-pyrazol-1-yl)(phenyl)methanone is a heterocyclic compound that features a pyrazole ring fused with a phenyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (4,5-Dihydro-1H-pyrazol-1-yl)(phenyl)methanone typically involves the cyclization of chalcones with hydrazine derivatives. One common method is the Claisen–Schmidt-type aldol-crotonic condensation of 3-acetyl-5-nitropyridine derivatives with various aromatic aldehydes, followed by cyclization with hydrazine hydrate in acetic acid . This method yields the corresponding N-acetyl derivatives of 4,5-dihydro-1H-pyrazole.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but the general approach involves large-scale synthesis using similar cyclization reactions under controlled conditions to ensure high yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its corresponding reduced forms.
Substitution: The compound can participate in substitution reactions, particularly at the phenyl ring or the pyrazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Halogenating agents, nucleophiles, and electrophiles are commonly employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines.
科学的研究の応用
Chemistry: (4,5-Dihydro-1H-pyrazol-1-yl)(phenyl)methanone is used as a building block in organic synthesis, particularly in the formation of more complex heterocyclic compounds .
Biology: The compound exhibits various biological activities, including antibacterial, antioxidant, and anti-inflammatory properties . It is also studied for its potential use in developing new pharmaceuticals.
Medicine: In medicinal chemistry, this compound derivatives are explored for their potential therapeutic effects, such as analgesic and antimicrobial activities .
Industry: The compound’s luminescent properties make it useful in material science, particularly in the development of fluorescent probes and dyes .
作用機序
The mechanism of action of (4,5-Dihydro-1H-pyrazol-1-yl)(phenyl)methanone involves its interaction with specific molecular targets and pathways. For instance, its antibacterial activity is attributed to its ability to inhibit bacterial enzymes and disrupt cell wall synthesis . The compound’s anti-inflammatory effects are linked to its inhibition of pro-inflammatory cytokines and enzymes .
類似化合物との比較
Imidazole derivatives: These compounds share similar heterocyclic structures and exhibit comparable biological activities.
Pyrazole derivatives: Compounds such as 1,3,5-trisubstituted-4,5-dihydro-1H-pyrazole have similar chemical properties and applications.
Uniqueness: (4,5-Dihydro-1H-pyrazol-1-yl)(phenyl)methanone is unique due to its specific combination of a pyrazole ring and a phenyl group, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its wide range of applications in different fields make it a compound of significant interest.
特性
分子式 |
C10H10N2O |
|---|---|
分子量 |
174.20 g/mol |
IUPAC名 |
3,4-dihydropyrazol-2-yl(phenyl)methanone |
InChI |
InChI=1S/C10H10N2O/c13-10(12-8-4-7-11-12)9-5-2-1-3-6-9/h1-3,5-7H,4,8H2 |
InChIキー |
WTCDGNWGMUZNME-UHFFFAOYSA-N |
正規SMILES |
C1CN(N=C1)C(=O)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


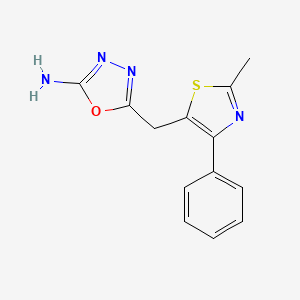
![Methyl 2',3',4',5',6'-pentafluoro[1,1'-biphenyl]-4-carboxylate](/img/structure/B12856945.png)
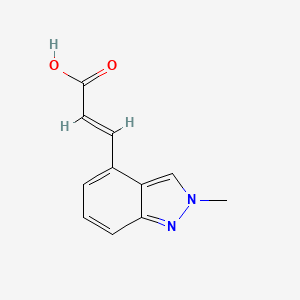
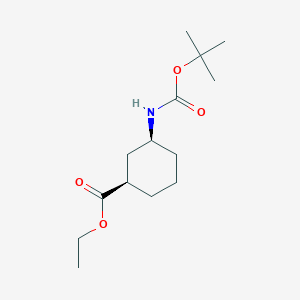
![2-Aminopyrrolo[3,4-d]imidazol-4(1H)-one](/img/structure/B12856962.png)
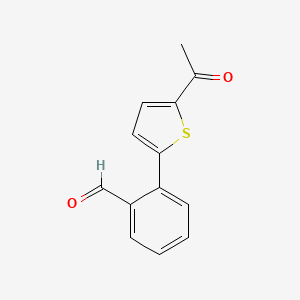
![2-(Oxazol-4-yl)-1H-benzo[d]imidazol-6-amine](/img/structure/B12856969.png)
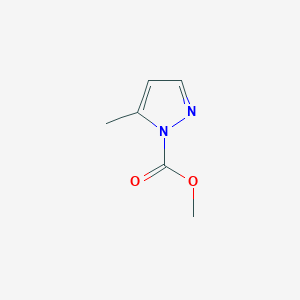
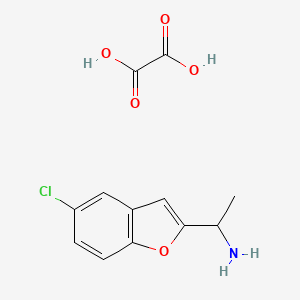
![2-(Hydroxymethyl)benzo[d]oxazole-4-carboxamide](/img/structure/B12856983.png)
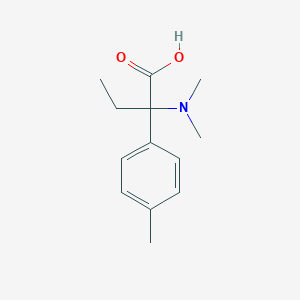

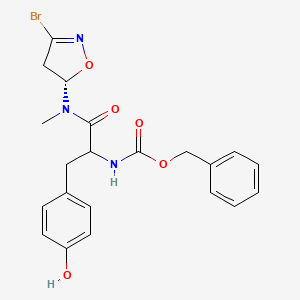
![6-Ethoxy-6H-furo[2,3-b]pyrrole-4,5-diamine](/img/structure/B12857019.png)
